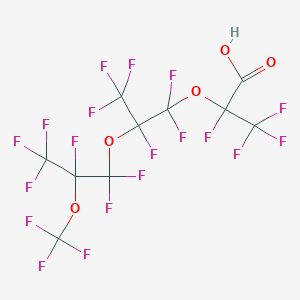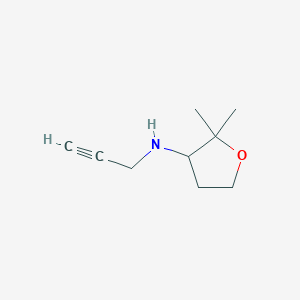
1,3-Dimethylpteridine-2,4,6,7-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylpteridine-2,4,6,7-tetrone: is a heterocyclic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.17 g/mol It is a derivative of pteridine, a bicyclic compound consisting of fused pyrimidine and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylpteridine-2,4,6,7-tetrone can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 2,4,5,6-tetraaminopyrimidine with dimethyl oxalate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine . The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions: 1,3-Dimethylpteridine-2,4,6,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or arylated pteridines.
科学研究应用
1,3-Dimethylpteridine-2,4,6,7-tetrone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 1,3-Dimethylpteridine-2,4,6,7-tetrone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
Naphthalenetetracarboxylic diimide: A compound with similar redox properties and applications in supramolecular chemistry.
1,6-Diphenylhexane-1,3,4,6-tetrone: Another tetrone derivative with distinct structural features and uses.
Uniqueness: 1,3-Dimethylpteridine-2,4,6,7-tetrone is unique due to its specific pteridine core structure, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC 名称 |
1,3-dimethylpteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H6N4O4/c1-11-4-3(7(15)12(2)8(11)16)9-5(13)6(14)10-4/h1-2H3 |
InChI 键 |
JJBLMVWEHVKMOP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=O)C(=O)N=C2C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Ethylcyclohexyl)oxy]azetidine](/img/structure/B15241128.png)


![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
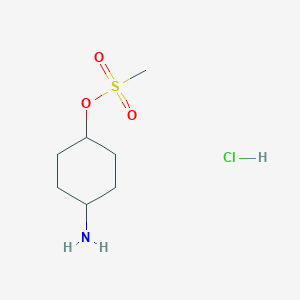

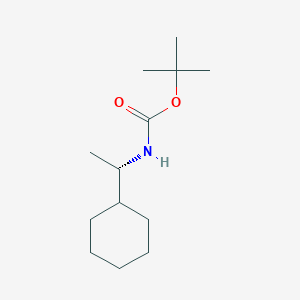
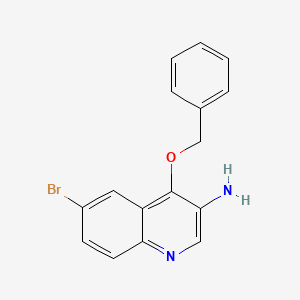
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

